Methyl 2-oxooxazolidine-4-carboxylate

Übersicht

Beschreibung

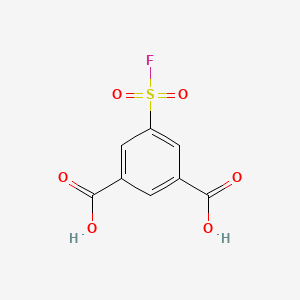

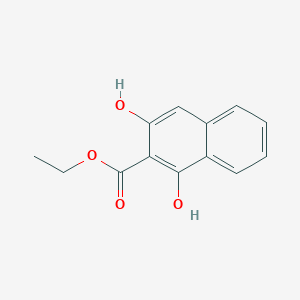

Methyl 2-oxooxazolidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is also known as MOC and has a molecular formula of C6H7NO4. MOC has a unique structure that makes it an attractive candidate for use in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

1. Organoselenium Delivery Agents

Methyl 2-oxooxazolidine-4-carboxylate derivatives, particularly selenazolidine-4(R)-carboxylic acids, have been synthesized and characterized as potential prodrugs of L-selenocysteine. These compounds are designed to provide a chemically stable form of selenium delivery, potentially useful in selenium supplementation for cancer chemoprevention (Xie, Short, Cassidy, & Roberts, 2001).

2. Enzyme Substrate and Hepatic Glutathione Formation

L-2-oxothiazolidine-4-carboxylate, an analog of this compound, acts as a substrate for the enzyme 5-oxo-L-prolinase. This compound is involved in the restoration of hepatic glutathione levels in mice and can serve as a delivery system for cysteine, potentially useful in conditions involving hepatic glutathione depletion (Williamson & Meister, 1981).

3. Applications in Cyclisation Reactions

This compound derivatives have shown utility in cyclisation reactions, with studies demonstrating their role in producing compounds with high enantiomeric purity. These reactions suggest potential applications in the synthesis of complex organic molecules (Betts et al., 1999).

4. Enhanced Enantiocontrol in Metal Carbene Transformations

Dirhodium(II) complexes containing this compound ligands exhibit enhanced enantiocontrol in metal carbene transformations. These complexes are particularly useful for selective intramolecular carbon-hydrogen insertion reactions and diazodecomposition of specific diazo compounds (Doyle et al., 2010).

5. Reductive Cleavage and Subsequent Transformations

This compound derivatives are involved in reductive cleavage and subsequent transformations, leading to the formation of bi- or tricyclic lactams or lactones. This suggests their role in the synthesis of complex organic structures(Molchanov, Tran, Stepakov, & Kostikov, 2016).

6. Cysteine Delivery System

L-2-oxothiazolidine-4-carboxylate, similar to this compound, has been shown to form cysteine upon enzymatic cleavage, providing a basis for a cysteine delivery system. This could be particularly useful in amino acid supplementation or in vivo cellular experiments (Conner, 2006).

7. Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

This compound derivatives have been used in the synthesis of 2-aminoalkyloxazole-4-carboxylate esters. These derivatives are obtained without significant racemization, suggesting their potential in the synthesis of optically active compounds (Cox, Prager, & Svensson, 2003).

8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives

The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through the domino isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, where this compound plays a role. This method allows the preparation of both isoxazole and oxazole derivatives under different reaction conditions, showcasing the compound's versatility in organic synthesis (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

9. Prodrugs of L-cysteine and Hepatotoxicity Protection

2-Substituted thiazolidine-4(R)-carboxylic acids, related to this compound, have been studied as prodrugs of L-cysteine. They have shown protective effects against hepatotoxic deaths in mice, indicating their potential in therapeutic applications related to liver protection (Nagasawa, Goon, Muldoon, & Zera, 1984).

10. Selenazolidine Prodrugs in Chemoprevention

Selenazolidine prodrugs, including those related to this compound, have been studied for their toxicity, selenium levels, and induction of glutathione peroxidase in mice. These prodrugs show potential for application in cancer chemoprevention (Li et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methyl 2-oxooxazolidine-4-carboxylate is a type of oxazoline, a five-membered heterocyclic compound . Oxazolines are known for their biological activities and have a wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . .

Mode of Action

Oxazolines, in general, are known to interact with various biological targets due to their heterocyclic nature

Biochemical Pathways

Oxazolines, as a class of compounds, are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of this compound.

Result of Action

As an oxazoline, it is expected to exhibit diverse biological activities , but the specific effects of this compound need to be investigated further.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For this compound, it is recommended to be stored in a dry environment at room temperature .

Eigenschaften

IUPAC Name |

methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.